molecular formula C10H18O3 B13627890 2-((3-Ethylcyclohexyl)oxy)acetic acid

2-((3-Ethylcyclohexyl)oxy)acetic acid

Cat. No.: B13627890
M. Wt: 186.25 g/mol
InChI Key: NNXFQFPCQPMXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Ethylcyclohexyl)oxy)acetic acid is a cyclohexyl-substituted acetic acid derivative characterized by an ethyl group at the 3-position of the cyclohexyl ring and an ether linkage connecting the cyclohexyl moiety to the acetic acid group. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogs such as 2-(3-Methylcyclohexyl)acetic acid () and 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid (). These compounds share a cyclohexyl-acetic acid backbone, with variations in substituents influencing their physicochemical and biological properties.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(3-ethylcyclohexyl)oxyacetic acid

InChI

InChI=1S/C10H18O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

NNXFQFPCQPMXKH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)OCC(=O)O

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions and Parameters

Preparation Method Reagents & Catalysts Solvents Temperature & Time Yield & Purity Notes
Nucleophilic Substitution 3-Ethylcyclohexanol, haloacetic acid derivative, NaOH or K2CO3 DMF, DMSO, THF Reflux (80-120°C), 6-12 hrs High yield with controlled base equivalents; purity improved by recrystallization
Esterification + Hydrolysis 3-Ethylcyclohexanol, ethyl bromoacetate, acid/base for hydrolysis Ethanol, water, acid/base aqueous solution Esterification: reflux 4-8 hrs; Hydrolysis: 1-4 hrs at 60-90°C Two-step process allows high purity; hydrolysis must be monitored to prevent overreaction
Coupling Agent Activation 3-Ethylcyclohexyl alcohol, acetic acid, carbodiimide or carbonyldiimidazole Dichloromethane, DMF Room temperature to 40°C, 2-6 hrs Efficient for sterically hindered substrates; requires careful removal of coupling agent residues
Catalytic Hydrogenation (if needed) Pd/C, Pt, Raney Ni, H2 gas Ethanol, ethyl acetate Room temperature to 50°C, several hours Used for intermediate reduction; ensures cyclohexyl ring saturation

Research Findings and Practical Considerations

  • Solvent Selection : Polar aprotic solvents enhance nucleophilicity and reaction rates in substitution reactions. Ether solvents and hydrocarbons may be used for recrystallization and purification steps.
  • Base Selection : Inorganic bases are preferred for deprotonation due to ease of removal and cost-effectiveness.
  • Purification Techniques : Crystallization, extraction, and chromatographic methods are employed to achieve pharmaceutical-grade purity.
  • Industrial Viability : Processes using commercially available reagents and mild conditions (e.g., room temperature to moderate heating) are favored for scale-up.
  • Environmental and Safety Aspects : Avoidance of hazardous reagents and minimizing waste are priorities; catalytic hydrogenation using hydrogen gas and metal catalysts is considered green when properly managed.

Summary Table of Preparation Routes

Route No. Key Steps Advantages Disadvantages Typical Applications
1 Direct nucleophilic substitution Simple, one-step May require strong bases, longer reaction times Lab-scale synthesis, quick preparation
2 Esterification + hydrolysis High purity, better control Two-step process, longer overall time Pharmaceutical intermediate synthesis
3 Coupling agent activation Effective for hindered substrates Expensive reagents, purification challenges Complex molecule synthesis
4 Catalytic hydrogenation (intermediate step) Efficient reduction of aromatic to cyclohexyl Requires specialized equipment, hydrogen handling Preparation of saturated cyclohexyl derivatives

Scientific Research Applications

2-((3-Ethylcyclohexyl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions due to its structural similarity to naturally occurring molecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-((3-Ethylcyclohexyl)oxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The ether linkage and carboxylic acid moiety allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Structural Features
2-((3-Ethylcyclohexyl)oxy)acetic acid* C₁₀H₁₈O₃ 186.25 3-Ethyl, ether linkage Ether bond; ethyl group induces steric bulk
2-(3-Methylcyclohexyl)acetic acid C₉H₁₆O₂ 156.23 3-Methyl Direct methyl substitution on cyclohexane
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid C₉H₁₃F₃O₂ 210.19 3-Trifluoromethyl Strong electron-withdrawing CF₃ group
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid C₁₀H₁₇NO₃ 199.25 2-Amino-2-oxoethyl Amide functionality; potential H-bonding
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 257.07 Bromine, methoxy Aromatic ring; halogen and ether groups

Notes:

  • Ethyl vs.
  • Trifluoromethyl Effects : The CF₃ group in enhances acidity of the acetic acid moiety due to its electron-withdrawing nature, which may improve reactivity in esterification or conjugation reactions .
  • Ether vs. Direct Linkage : The ether linkage in the target compound (vs. direct cyclohexyl-acetic acid bonds in others) may alter metabolic stability and bioavailability.

Biological Activity

2-((3-Ethylcyclohexyl)oxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a cyclohexyl ring substituted with an ethyl group and an acetic acid moiety. This structure may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of certain biochemical pathways, which can lead to various therapeutic effects.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can reduce paw thickness and weight in animal models of inflammation, demonstrating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

  • Case Study : In vivo studies demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 61% with related compounds, indicating a strong anti-inflammatory effect .

Analgesic Properties

The analgesic potential of this compound class has also been explored. Compounds with similar structures have shown promise in pain relief by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
This compoundTBDTBDTBD
Celecoxib298.60.05 ± 0.02High
Mefenamic Acid9.03 ± 0.151.98 ± 0.02Moderate

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

Comparative Analysis

When compared to other NSAIDs, the selectivity and potency of this compound against COX enzymes could offer advantages in terms of gastrointestinal safety profiles . The structural similarities with other phenoxy acetic acids suggest a common mechanism that warrants further investigation.

Safety and Toxicology

Safety assessments are crucial for evaluating the therapeutic potential of any new compound. Preliminary studies on related compounds have included evaluations of liver enzymes (AST and ALT), renal function markers (creatinine and urea), and histological examinations to assess potential toxic effects . These studies are essential for understanding the safety profiles and therapeutic windows of such compounds.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodStarting MaterialsYield (%)ConditionsReference
Etherification3-Ethylcyclohexanol, ClCH2CO2Et72NaOH, DMF, 70°C, 12h
Hydrolysis of EsterEthyl ester derivative891N NaOH, EtOH, reflux, 4h

Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Answer:

  • NMR (¹H/¹³C): Critical for confirming the cyclohexyl ring conformation and ether linkage. For example, the 3-ethyl group shows distinct triplet splitting (~1.2 ppm in ¹H NMR) .
  • IR Spectroscopy: Confirms the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (calc. 214.26 g/mol) and fragmentation patterns .

Resolving contradictions:

  • Cross-validation: Compare NMR data with computational predictions (e.g., PubChem’s InChI tools) .
  • X-ray crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .

What in vitro biological assays have been utilized to study the bioactivity of this compound derivatives?

Answer:
Derivatives are screened for anti-inflammatory and antimicrobial activity using:

  • COX-2 inhibition assays: Measure IC₅₀ values via ELISA .
  • Microbroth dilution: Determines MIC against S. aureus and E. coli .

Q. Table 2: Bioactivity Data

DerivativeCOX-2 IC₅₀ (µM)MIC (S. aureus) (µg/mL)Reference
This compound12.364
Methyl ester analog28.9>128

How does the steric hindrance of the 3-ethylcyclohexyl group affect the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The axial 3-ethyl group introduces steric hindrance, reducing accessibility to the ether oxygen’s lone pairs. This lowers reactivity in SN2 reactions (e.g., with alkyl halides). Strategies to mitigate this include:

  • Using bulky electrophiles (e.g., tert-butyl bromide) to leverage steric effects .
  • Microwave-assisted synthesis to enhance kinetic control and reduce side reactions .

What strategies can be employed to enhance the aqueous solubility of this compound without compromising its biological activity?

Answer:

  • Salt formation: Convert the carboxylic acid to sodium or lysine salts (improves solubility >10-fold) .
  • PEGylation: Attach polyethylene glycol (PEG) to the hydroxyl group via ester linkages .
  • Prodrug design: Synthesize phosphate esters hydrolyzed in vivo to the active form .

Q. Table 3: Solubility Enhancement Strategies

StrategySolubility (mg/mL)Bioactivity Retention (%)Reference
Sodium salt45.298
PEG-500 conjugate32.785

How can computational modeling guide the optimization of this compound for target-specific drug design?

Answer:

  • Docking studies: Predict binding affinity to targets like COX-2 (PDB: 5KIR) using AutoDock Vina .
  • QSAR models: Correlate substituent effects (e.g., ethyl vs. methyl) with bioactivity .
  • MD simulations: Assess conformational stability in lipid bilayers for membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.